molecular formula C20H12Br2N4O4 B11702635 N,N'-[benzene-1,4-diyldi(E)methylylidene]bis(2-bromo-4-nitroaniline)

N,N'-[benzene-1,4-diyldi(E)methylylidene]bis(2-bromo-4-nitroaniline)

Cat. No.: B11702635
M. Wt: 532.1 g/mol
InChI Key: MFBYGWWYIGEHJQ-UHFFFAOYSA-N
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Description

N,N’-[benzene-1,4-diyldi(E)methylylidene]bis(2-bromo-4-nitroaniline) is an organic compound characterized by its complex structure, which includes a benzene ring substituted with bromine and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[benzene-1,4-diyldi(E)methylylidene]bis(2-bromo-4-nitroaniline) typically involves a multi-step process. One common method includes the condensation reaction between benzene-1,4-dicarbaldehyde and 2-bromo-4-nitroaniline under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-[benzene-1,4-diyldi(E)methylylidene]bis(2-bromo-4-nitroaniline) undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxyl or amino groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution of bromine atoms can result in various substituted derivatives.

Scientific Research Applications

N,N’-[benzene-1,4-diyldi(E)methylylidene]bis(2-bromo-4-nitroaniline) has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N,N’-[benzene-1,4-diyldi(E)methylylidene]bis(2-bromo-4-nitroaniline) exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The nitro and bromine substituents play a crucial role in its reactivity and binding affinity. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological macromolecules, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-[benzene-1,4-diyldi(E)methylylidene]bis(2-chloro-4-nitroaniline)
  • N,N’-[benzene-1,4-diyldi(E)methylylidene]bis(2-fluoro-4-nitroaniline)
  • N,N’-[benzene-1,4-diyldi(E)methylylidene]bis(2-iodo-4-nitroaniline)

Uniqueness

N,N’-[benzene-1,4-diyldi(E)methylylidene]bis(2-bromo-4-nitroaniline) is unique due to the presence of bromine atoms, which impart distinct chemical reactivity compared to its chloro, fluoro, and iodo analogs. The bromine substituents influence the compound’s electronic properties and its behavior in various chemical reactions, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C20H12Br2N4O4

Molecular Weight

532.1 g/mol

IUPAC Name

N-(2-bromo-4-nitrophenyl)-1-[4-[(2-bromo-4-nitrophenyl)iminomethyl]phenyl]methanimine

InChI

InChI=1S/C20H12Br2N4O4/c21-17-9-15(25(27)28)5-7-19(17)23-11-13-1-2-14(4-3-13)12-24-20-8-6-16(26(29)30)10-18(20)22/h1-12H

InChI Key

MFBYGWWYIGEHJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=C(C=C(C=C2)[N+](=O)[O-])Br)C=NC3=C(C=C(C=C3)[N+](=O)[O-])Br

Origin of Product

United States

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